N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide
Description
N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-methoxybenzyl group and an acetamide moiety attached to a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-17-4-2-3-15(11-17)13-24-7-9-25(10-8-24)14-20(26)23-19-6-5-16(21)12-18(19)22/h2-6,11-12H,7-10,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTMJFRLYDUOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 3-methoxybenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2,4-difluorophenyl acetic acid or its derivatives under amide coupling conditions to form the final product. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-(2,4-difluorophenyl)-2-[4-(3-hydroxybenzyl)-1-piperazinyl]acetamide.
Reduction: Formation of N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
N-(2,4-difluorophenyl)-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide: Similar structure but with a methyl group instead of a methoxy group.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
